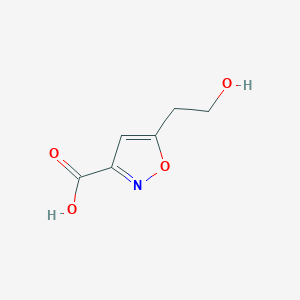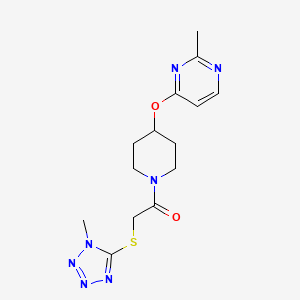![molecular formula C12H21F2NO4 B2943708 Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate CAS No. 1260637-27-1](/img/structure/B2943708.png)
Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of hexanoic acid and has a unique chemical structure that makes it a valuable tool for researchers studying various biological processes.
Scientific Research Applications
Neuroprotective Drug Development
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound structurally related to Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, was developed as a potential neuroprotective drug. It was labeled with C-11 for Positron Emission Tomography (PET) studies, indicating its ability to cross the brain-blood barrier and accumulate in several brain regions. This suggests its potential for neuroprotective applications and the study of brain disorders (Meixiang Yu et al., 2003).
Epigenetic Regulation
The conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, a process crucial for epigenetic regulation, involves TET1 protein. This process highlights the importance of chemical compounds that can influence epigenetic marks, suggesting the potential application of compounds like Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate in epigenetic studies and therapies (M. Tahiliani et al., 2009).
Cardioprotective Agents
Discovery of malonyl-coenzyme A decarboxylase (MCD) inhibitors as a new class of cardioprotective agents points to the use of structurally complex molecules in cardiac therapy. Compounds with specific functional groups and fluoroalkyl chains, similar to Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, have shown promise in improving cardiac efficiency and function in ischemic heart diseases, indicating their potential in developing treatments for heart conditions (Jie Cheng et al., 2006).
Radioligand Development for PET
The development of radioligands for PET, such as 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, underscores the importance of fluorinated compounds in creating effective imaging agents for neurological studies. These agents can assess serotonin uptake sites in the human brain, suggesting the application of similar fluorinated compounds in diagnosing and studying psychiatric and neurodegenerative disorders (M. Matarrese et al., 1997).
Environmental and Reproductive Health
Investigations into the effects of Perfluoroalkyl Substances (PFASs) on human health, such as their impact on sperm DNA global methylation levels, highlight the importance of understanding the biological interactions of fluorinated compounds. Although not directly related, this research provides insights into how structurally complex fluorinated molecules, like Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, might interact with biological systems, affecting reproductive health and potentially offering pathways for mitigating adverse effects (G. Leter et al., 2014).
properties
IUPAC Name |
methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(17)15-8(9(16)18-5)6-7-12(4,13)14/h8H,6-7H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVMYUNTPLCRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(C)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53419540 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2943631.png)
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)







![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)
